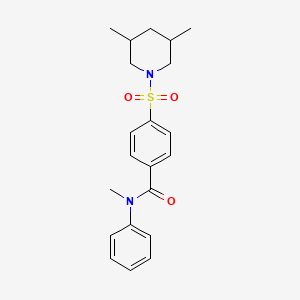

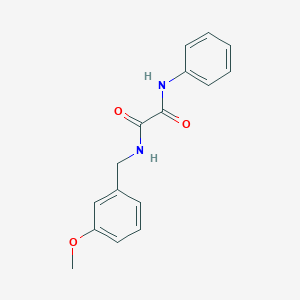

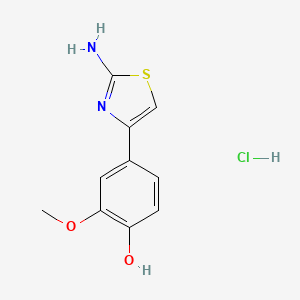

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-methyl-N-phenylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-methyl-N-phenylbenzamide is a sulfonamide derivative, which is a class of compounds known for their diverse pharmacological activities. Sulfonamides typically consist of a sulfonyl group attached to an amine. Although the specific compound is not directly synthesized or analyzed in the provided papers, related sulfonamide compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the characteristics of similar compounds.

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including the formation of cyclic sulfonamide precursors and subsequent reductions. For instance, the double reduction of cyclic aryl sulfonamides has been used to synthesize compounds like (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine . The precursors for these reactions were assembled using an intramolecular Heck reaction followed by reduction of the alkene, indicating a method that could potentially be applied to the synthesis of 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-methyl-N-phenylbenzamide.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be complex, with the potential for steric hindrance affecting their properties. For example, the synthesis and structural characterization of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been reported . These compounds were analyzed using X-ray single crystal diffraction, revealing their organized molecular crystal structures. Such structural analyses are crucial for understanding the molecular geometry and potential interactions of sulfonamide compounds, including 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-methyl-N-phenylbenzamide.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, including acylation and catalytic hydrogenation. For instance, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide involved acylation and catalytic hydrogenation with high yields . These reactions are important for modifying the functional groups of sulfonamides and could be relevant to the chemical reactions that 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-methyl-N-phenylbenzamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds can be influenced by their molecular structure. For example, the poor water solubility of certain sulfonamide derivatives has been noted, which is a significant factor in their pharmacological development . The presence of different functional groups and substituents can affect properties like solubility, which in turn impacts the compound's bioavailability and therapeutic potential. Understanding these properties is essential for the development of sulfonamide compounds as pharmaceutical agents.

Applications De Recherche Scientifique

The research landscape surrounding 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-methyl-N-phenylbenzamide is extensive, touching various domains from pharmacology to materials science. This compound, like its analogs and derivatives, plays a crucial role in the development and enhancement of therapeutic agents, showcasing a wide range of applications beyond conventional uses.

Role in Enhancing Drug Efficacy and Stability

Compounds with a sulfonamide group, such as 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-methyl-N-phenylbenzamide, have been pivotal in the synthesis of bacteriostatic antibiotics, illustrating their significance in combating bacterial infections. Sulfonamide inhibitors have shown potential in treating a variety of conditions, including but not limited to, cancer, glaucoma, and inflammatory diseases, by acting on different biological targets like tyrosine kinase and human immunodeficiency virus protease-1 (HIV-1) (Gulcin & Taslimi, 2018). Their application extends to the development of novel therapeutic agents, highlighting their versatility and importance in medical research.

Contribution to Environmental Science and Safety

The environmental impact and safety of pharmaceutical compounds, including sulfonamides, have garnered attention, underscoring the need for sustainable and safe pharmaceutical practices. Studies on the occurrence, fate, and behavior of such compounds in aquatic environments have emphasized their ubiquity and the resultant need for effective environmental management strategies to mitigate potential adverse effects on human health and ecosystems (Baran, Adamek, Ziemiańska, & Sobczak, 2011). This research underlines the critical balance between leveraging chemical compounds for therapeutic purposes and ensuring environmental integrity.

Propriétés

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-methyl-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-16-13-17(2)15-23(14-16)27(25,26)20-11-9-18(10-12-20)21(24)22(3)19-7-5-4-6-8-19/h4-12,16-17H,13-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYPKLHWRGHWPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-methyl-N-phenylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2502664.png)

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502666.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502672.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2502678.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2502683.png)

![N-[4-(4-benzamido-3-methoxyphenyl)-2-methoxyphenyl]benzamide](/img/structure/B2502684.png)